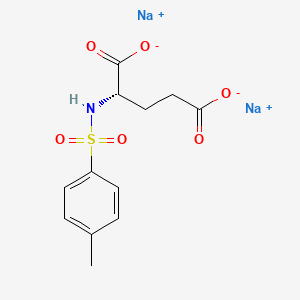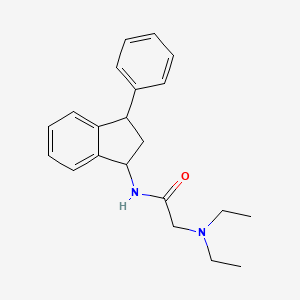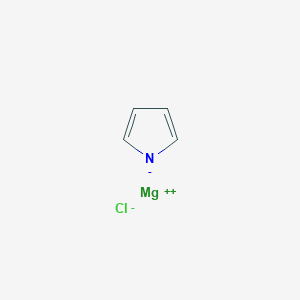
Dimethyl(propan-2-yl)sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(propan-2-yl)sulfanium iodide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. This compound is typically a colorless solid that is soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(propan-2-yl)sulfanium iodide is synthesized through the reaction of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with iodomethane, which proceeds via a nucleophilic substitution mechanism (S_N2). The reaction can be represented as follows :
CH3–S–CH3+CH3–I→(CH3)3S+I−
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, solvent, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(propan-2-yl)sulfanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different sulfur-containing species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonium salts, while oxidation reactions can produce sulfoxides and sulfones .
Aplicaciones Científicas De Investigación
Dimethyl(propan-2-yl)sulfanium iodide has several scientific research applications, including:
Organic Synthesis: It is used as a precursor to sulfur ylides, which are valuable intermediates in carbon-carbon bond-forming reactions.
Biochemistry: Sulfonium compounds, including this compound, are studied for their role in biological methylation processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl(propan-2-yl)sulfanium iodide involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to nucleophilic targets, facilitating various chemical transformations. This methylation process is crucial in both synthetic and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl(propan-2-yl)sulfanium iodide include:
Trimethylsulfonium iodide: Another sulfonium salt with three methyl groups attached to sulfur.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine organisms.
Uniqueness
This compound is unique due to its specific structure, which includes a propan-2-yl group. This structural feature influences its reactivity and applications, distinguishing it from other sulfonium salts .
Propiedades
Número CAS |
65130-51-0 |
|---|---|
Fórmula molecular |
C5H13IS |
Peso molecular |
232.13 g/mol |
Nombre IUPAC |
dimethyl(propan-2-yl)sulfanium;iodide |
InChI |
InChI=1S/C5H13S.HI/c1-5(2)6(3)4;/h5H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VEAKDKHELUXICW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[S+](C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


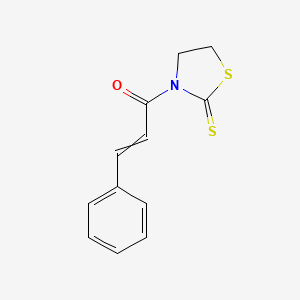
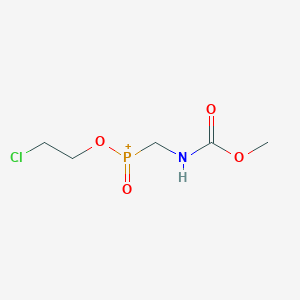

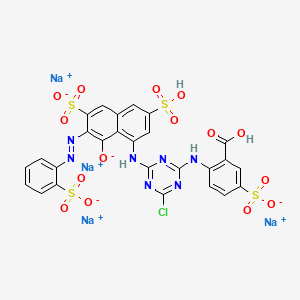

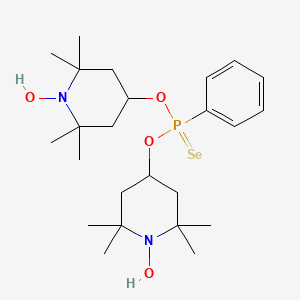
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
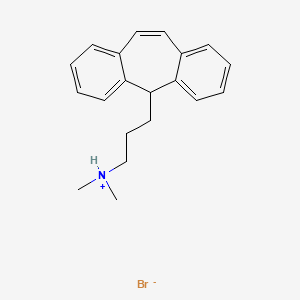
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
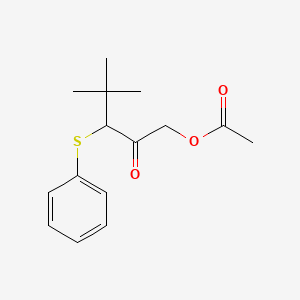
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
